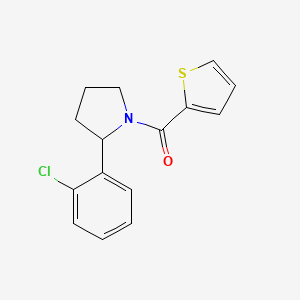![molecular formula C16H24ClNO2 B6100780 4-[4-(3,4-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride](/img/structure/B6100780.png)
4-[4-(3,4-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(3,4-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride, also known as DMXB-A, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic effects.
Mecanismo De Acción
4-[4-(3,4-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride is a selective α7 nicotinic acetylcholine receptor (nAChR) agonist. Activation of α7 nAChRs has been linked to improved cognitive function, anti-inflammatory effects, and neuroprotection. This compound has been shown to enhance the function of α7 nAChRs, leading to improved cognitive function and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been found to have antipsychotic effects in animal models of schizophrenia. In addition, this compound has been evaluated for its potential use as an analgesic in animal models of pain. This compound has been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[4-(3,4-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride has advantages for lab experiments due to its selective α7 nAChR agonist activity, which allows for specific targeting of this receptor. However, this compound has limitations due to its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
For 4-[4-(3,4-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride research include further evaluation of its potential therapeutic effects in various diseases such as Alzheimer's disease, schizophrenia, and pain management. In addition, the development of more soluble forms of this compound may improve its usefulness in lab experiments and potential clinical applications. Further research is also needed to fully understand the mechanisms underlying this compound's therapeutic effects.
Métodos De Síntesis
4-[4-(3,4-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride can be synthesized by reacting 3,4-dimethylphenol with crotonaldehyde in the presence of morpholine and hydrochloric acid. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
4-[4-(3,4-dimethylphenoxy)but-2-en-1-yl]morpholine hydrochloride has been studied for its potential therapeutic effects in various areas such as Alzheimer's disease, schizophrenia, and pain management. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been found to have antipsychotic effects in animal models of schizophrenia. In addition, this compound has been evaluated for its potential use as an analgesic in animal models of pain.
Propiedades
IUPAC Name |
4-[(E)-4-(3,4-dimethylphenoxy)but-2-enyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-14-5-6-16(13-15(14)2)19-10-4-3-7-17-8-11-18-12-9-17;/h3-6,13H,7-12H2,1-2H3;1H/b4-3+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCTCOUBYFPMKRG-BJILWQEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC=CCN2CCOCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)OC/C=C/CN2CCOCC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-[(5-cyclopentyl-2-thienyl)methyl]-1-methyl-2-piperazinyl}ethanol](/img/structure/B6100701.png)
![2-hydroxybenzaldehyde [5-(2,5-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6100714.png)
![2-[3-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]phenol](/img/structure/B6100722.png)

![2-(2H-1,2,3-benzotriazol-2-yl)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B6100727.png)
![2-{2-[(3-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B6100738.png)
![N-cycloheptyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6100741.png)

![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6100749.png)
![(1,3-benzodioxol-4-ylmethyl)({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)methylamine](/img/structure/B6100754.png)
![3-(1-{2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)-1-propanol](/img/structure/B6100762.png)
![dimethyl {4-[(2-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}malonate](/img/structure/B6100771.png)
![N-[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6100788.png)
![N-[2-(2-ethyl-2H-tetrazol-5-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B6100793.png)